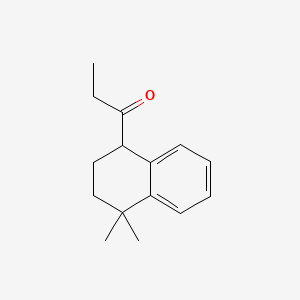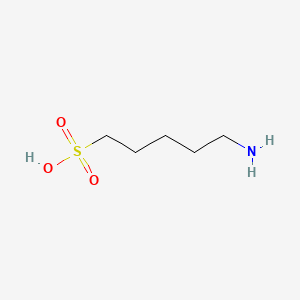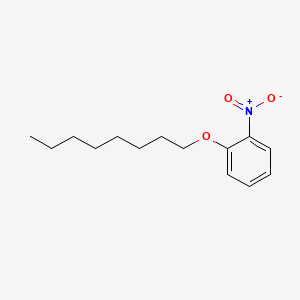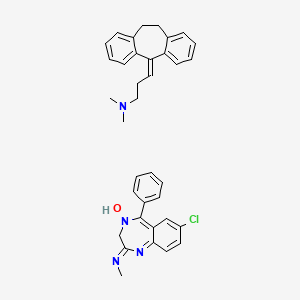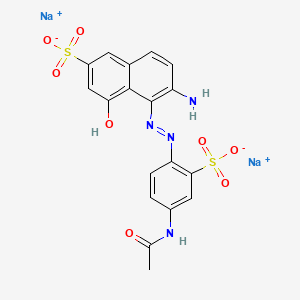
LISSAMINE FAST RED B
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Disodium 5-((4-acetylamino-2-sulphophenyl)azo)-6-amino-4-hydroxynaphthalene-2-disulphonate is a synthetic azo dye. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which link aromatic rings. This particular compound is known for its vibrant color and is used in various applications, including textile dyeing and as a pH indicator.
科学的研究の応用
Disodium 5-((4-acetylamino-2-sulphophenyl)azo)-6-amino-4-hydroxynaphthalene-2-disulphonate is used in several scientific research fields:
Chemistry: As a pH indicator and in the study of azo dye chemistry.
Biology: Used in staining techniques for microscopy.
Medicine: Investigated for potential therapeutic applications due to its interaction with biological molecules.
Industry: Widely used in textile dyeing and as a colorant in various products.
作用機序
Target of Action
Lissamine Fast Red B is primarily used as a dye in various applications . Its primary targets are the tissues or cells that it is intended to stain. In histological applications, it is used to give contrast and highlight particular features of interest, such as nuclei and cytoplasm .
Mode of Action
As a dye, this compound interacts with its targets by binding to specific structures within the cells or tissues. The exact nature of these interactions can vary depending on the specific application and the type of tissue or cell being stained .
Biochemical Pathways
As a dye, its primary function is to provide visual contrast rather than to interact with or alter biochemical pathways .
Result of Action
The primary result of this compound’s action is the staining of specific structures within cells or tissues, which allows for enhanced visualization under a microscope . This can aid in the diagnosis of various conditions, or in research to better understand cellular structures and processes .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors, including the pH and temperature of the solution it is in, as well as the specific characteristics of the tissue or cells it is applied to . .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Disodium 5-((4-acetylamino-2-sulphophenyl)azo)-6-amino-4-hydroxynaphthalene-2-disulphonate typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-acetylamino-2-sulphoaniline in the presence of sodium nitrite and hydrochloric acid at low temperatures. The resulting diazonium salt is then coupled with 6-amino-4-hydroxynaphthalene-2,7-disulphonic acid under alkaline conditions to form the azo dye.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors where precise control of temperature, pH, and reactant concentrations is maintained to ensure high yield and purity. The final product is isolated through filtration, washed to remove impurities, and dried.
化学反応の分析
Types of Reactions
Disodium 5-((4-acetylamino-2-sulphophenyl)azo)-6-amino-4-hydroxynaphthalene-2-disulphonate undergoes various chemical reactions, including:
Oxidation: The azo group can be oxidized to form different products.
Reduction: The azo bond can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or zinc in acidic conditions are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride.
Major Products Formed
Oxidation: Oxidation can lead to the formation of nitroso compounds or quinones.
Reduction: Reduction typically yields aromatic amines.
Substitution: Substitution reactions can introduce various functional groups onto the aromatic rings.
類似化合物との比較
Similar Compounds
- Disodium 4-amino-3-((4-nitrophenyl)azo)benzenesulfonate
- Disodium 4-((2-hydroxy-1-naphthyl)azo)benzenesulfonate
- Disodium 4-((4-aminophenyl)azo)benzenesulfonate
Uniqueness
Disodium 5-((4-acetylamino-2-sulphophenyl)azo)-6-amino-4-hydroxynaphthalene-2-disulphonate is unique due to its specific structural features, such as the presence of both acetylamino and sulphophenyl groups, which confer distinct chemical and physical properties. These properties make it particularly useful in applications requiring specific color characteristics and stability under various conditions.
特性
CAS番号 |
6360-07-2 |
|---|---|
分子式 |
C18H16N4NaO8S2 |
分子量 |
503.5 g/mol |
IUPAC名 |
disodium;5-[(4-acetamido-2-sulfonatophenyl)diazenyl]-6-amino-4-hydroxynaphthalene-2-sulfonate |
InChI |
InChI=1S/C18H16N4O8S2.Na/c1-9(23)20-11-3-5-14(16(7-11)32(28,29)30)21-22-18-13(19)4-2-10-6-12(31(25,26)27)8-15(24)17(10)18;/h2-8,24H,19H2,1H3,(H,20,23)(H,25,26,27)(H,28,29,30); |
InChIキー |
QWYLBRPRSZITOS-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC(=C(C=C1)N=NC2=C(C=CC3=CC(=CC(=C32)O)S(=O)(=O)[O-])N)S(=O)(=O)[O-].[Na+].[Na+] |
正規SMILES |
CC(=O)NC1=CC(=C(C=C1)N=NC2=C(C=CC3=CC(=CC(=C32)O)S(=O)(=O)O)N)S(=O)(=O)O.[Na] |
Key on ui other cas no. |
6360-07-2 |
ピクトグラム |
Irritant |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl (1R,2R,3S,5S)-3-benzoyloxy-8-methyl-8-oxido-8-azoniabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B1199134.png)
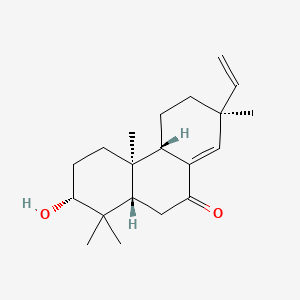
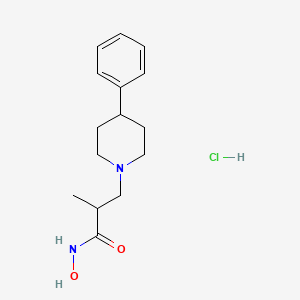


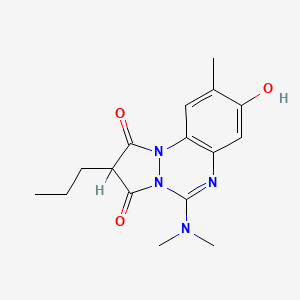
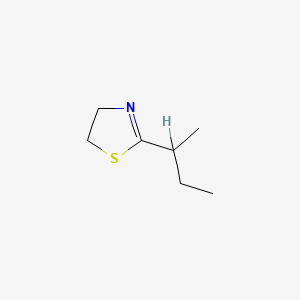
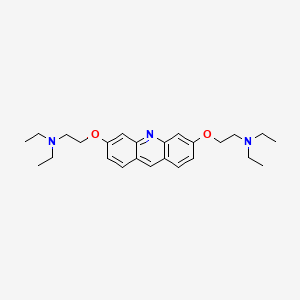
![2-[(4R)-4-[(3S,10S,13R,14R,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]pentylidene]propane-1,3-diol](/img/structure/B1199146.png)
